![molecular formula C11H12N2O B2956178 1-Allyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 675830-24-7](/img/structure/B2956178.png)
1-Allyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
1-Allyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound with the molecular formula C11H12N2O . It has an average mass of 188.226 Da and a monoisotopic mass of 188.094955 Da .
Synthesis Analysis
The synthesis of this compound involves a sequence of condensation, alkylation, and halocyclization reactions . The reaction of malononitrile with acetylacetone in basic media leads to the formation of 3-cyano-4,6-dimethyl-2-pyridone . The allylation of 3-cyano-4,6-dimethyl-2-pyridone proceeds with the formation of regioisomeric 1-allyl-3-cyano-4,6-dimethyl-2-pyridone and 2-allyl-3-cyano-4,6-dimethyloxypyridine in a 3:1 ratio .Molecular Structure Analysis
The molecular structure of this compound has been determined by direct methods . The InChI code for this compound is 1S/C11H12N2O/c1-4-5-13-9(3)6-8(2)10(7-12)11(13)14/h4,6H,1,5H2,2-3H3 .Chemical Reactions Analysis
The high chemoselectivity of halocyclization of allyl derivatives with iodine or bromine results in practically quantitative yields of 2,3-dihydro [1,3]oxazolo [3,2- a ]pyridinium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 188.23 .Scientific Research Applications
Synthesis and Structural Analysis : The compound has been used in the synthesis of various pyridine derivatives. For example, in a study by Cetina et al. (2010), they synthesized similar compounds and analyzed their structures using X-ray and spectroscopic methods, indicating applications in material science and molecular engineering (Cetina, Tranfić, Sviben, & Jukić, 2010).
Electrochemical Applications : The compound is studied for its electrochemical properties. For instance, Wu et al. (2018) explored its use in dehydrogenative annulation processes, showing its potential in the development of new electrochemical methods (Wu, Li, & Xu, 2018).
Optical Properties and Applications : Research by Maity and Pramanik (2013) delved into its optical properties, suggesting its use in the development of materials with specific light absorption and emission characteristics (Maity & Pramanik, 2013).
Use in Complex Organic Synthesis : Sridharan, Maiti, and Menéndez (2009) reported its use in the synthesis of complex organic frameworks, highlighting its role in advanced organic synthesis and potential pharmaceutical applications (Sridharan, Maiti, & Menéndez, 2009).
Photosensitivity Studies : A study by Roushdy et al. (2019) investigated the compound's photosensitivity, suggesting its potential in optoelectronic devices (Roushdy, Farag, Ibrahim, Halim, & El-Gohary, 2019).
Chemical Reactions and Modifications : Kalita and Kim (2018) explored its reactions with other chemicals, providing insights into its chemical behavior and potential for creating new derivatives (Kalita & Kim, 2018).
Synthesis of Pyridine Derivatives : Okumura et al. (1998) demonstrated its use in synthesizing complex pyridine derivatives, which are important in pharmaceutical research (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).
Photocycloaddition Studies : Lee et al. (2000) investigated its role in intramolecular photocycloaddition, indicating applications in photophysics and photochemistry (Lee, Mcgee, Chen, Rucando, & Sieburth, 2000).
Electrochemical Oxidation Studies : Stradiņš et al. (1987) studied the electrochemical oxidation of similar dihydropyridine derivatives, which could have implications in electrochemistry and material sciences (Stradiņš, Ogle, Kadysh, Baumane, Gavars, & Duburs, 1987).
Chemo- and Regioselective Formation Studies : Ferré, Toupet, and Guerchais (2002) used it in reactions leading to highly selective formation of complexes, relevant in coordination chemistry and catalysis (Ferré, Toupet, & Guerchais, 2002).
Anti-microbial Activity : Research by Khidre, Abu‐Hashem, and El‐Shazly (2011) explored its derivatives for their antimicrobial activity, indicating its potential in developing new antimicrobial agents (Khidre, Abu‐Hashem, & El‐Shazly, 2011).
Carbon–Nitrogen Bond Cleavage Studies : Grimshaw et al. (1983) investigated the carbon–nitrogen bond cleavage in π-radicals derived from similar compounds, which is significant in the study of chemical bonding and reactions (Grimshaw, Moore, Thompson, & Trocha-Grimshaw, 1983).
Safety and Hazards
properties
IUPAC Name |
4,6-dimethyl-2-oxo-1-prop-2-enylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-4-5-13-9(3)6-8(2)10(7-12)11(13)14/h4,6H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAGKBWOPMRCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC=C)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile |
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